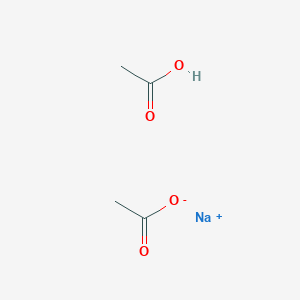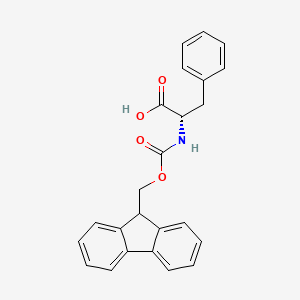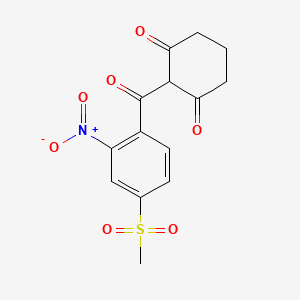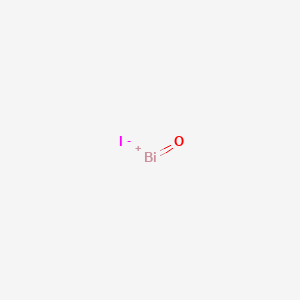
Oxobismuthanylium;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxobismuthanylium;iodide, also known as bismuth oxyiodide, is an inorganic compound with the chemical formula BiOI. It is an oxyiodide of bismuth and appears as a brick-red solid.
Méthodes De Préparation
Bismuth oxyiodide can be synthesized through several methods:
Reaction of Bismuth (III) Oxide with Hydroiodic Acid: This method involves reacting bismuth (III) oxide with hydroiodic acid to produce bismuth oxyiodide.
Reaction of Bismuth Nitrate Pentahydrate with Potassium Iodide: In this method, bismuth nitrate pentahydrate is reacted with potassium iodide in ethylene glycol at 160°C.
Microwave-Assisted Synthesis: Bismuth oxyiodide can also be synthesized using microwaves in glycerol, which promotes the growth of particles with a preferential crystalline orientation.
Analyse Des Réactions Chimiques
Bismuth oxyiodide undergoes various chemical reactions, including:
Photocatalytic Reactions: Bismuth oxyiodide exhibits photocatalytic activity under visible light irradiation, making it useful for degrading organic pollutants.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, often involving reactive oxygen species such as superoxide ions (O2-) and hydroxyl radicals (OH).
Substitution Reactions: Bismuth oxyiodide can undergo substitution reactions, where iodide ions are replaced by other anions or ligands.
Applications De Recherche Scientifique
Bismuth oxyiodide has a wide range of scientific research applications:
Photocatalysis: Due to its photocatalytic properties, bismuth oxyiodide is used in environmental remediation to degrade pollutants in water and air.
Biomedical Applications: Bismuth-based nanoparticles, including bismuth oxyiodide, are explored for their therapeutic, diagnostic, and biosensing properties. .
Material Science: Bismuth oxyiodide is studied for its electronic and optical properties, making it a candidate for use in solar cells and other electronic devices.
Mécanisme D'action
The mechanism of action of bismuth oxyiodide primarily involves its photocatalytic activity. Under visible light irradiation, it generates electron-hole pairs that participate in redox reactions. The electrons reduce oxygen molecules to form superoxide ions, while the holes oxidize water molecules to produce hydroxyl radicals. These reactive species are responsible for the degradation of organic pollutants and the antibacterial effects observed in biomedical applications .
Comparaison Avec Des Composés Similaires
Bismuth oxyiodide can be compared with other bismuth-based compounds, such as:
Bismuth Oxychloride (BiOCl): Similar to bismuth oxyiodide, bismuth oxychloride is used in photocatalysis and has a layered structure.
Bismuth Oxide (Bi2O3): Bismuth oxide is another bismuth-based compound with applications in catalysis and material science.
Bismuth Sulfide (Bi2S3): Bismuth sulfide is known for its thermoelectric properties and is used in electronic devices.
Propriétés
IUPAC Name |
oxobismuthanylium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.HI.O/h;1H;/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMZHGJQYGMKBQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Bi+].[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiIO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.884 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7787-63-5 |
Source


|
| Record name | Bismuth oxyiodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

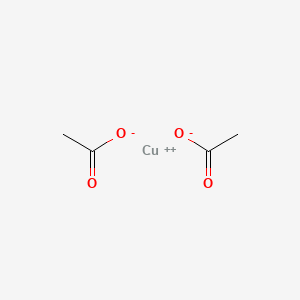
![[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II)](/img/structure/B7800085.png)


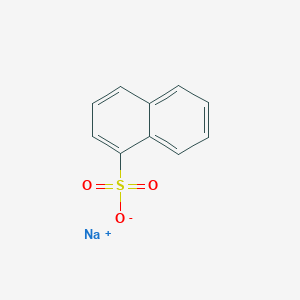




![Dibenz[a,c]anthracene](/img/structure/B7800147.png)
